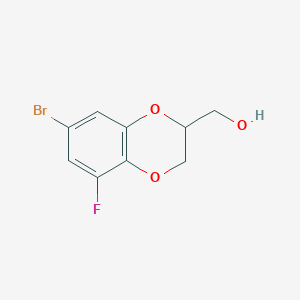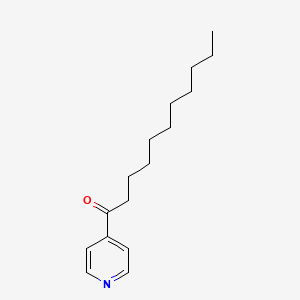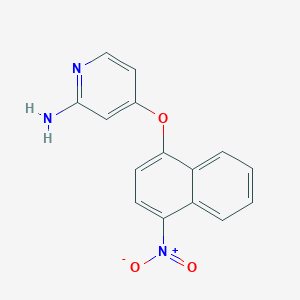
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a propionic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment to Phenyl Group: The imidazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of Propionic Acid Ester: The final step involves the esterification of the propionic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in the propionic acid ester can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives of the propionic acid ester.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
作用机制
The mechanism of action of tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The phenyl and ester groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(3-Imidazol-1-yl-phenyl)-3-oxo-propionic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
3-(3-Imidazol-1-yl-phenyl)-3-oxo-butanoic acid tert-butyl ester: Similar structure but with a butanoic acid instead of a propionic acid.
Uniqueness
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate is unique due to the presence of the tert-butyl ester, which can influence its solubility, stability, and reactivity compared to similar compounds with different ester groups.
属性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
tert-butyl 3-(3-imidazol-1-ylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)10-14(19)12-5-4-6-13(9-12)18-8-7-17-11-18/h4-9,11H,10H2,1-3H3 |
InChI 键 |
FEPASYFSULWDNV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)N2C=CN=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8511580.png)



![ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate](/img/structure/B8511597.png)






![8-Nitrobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8511671.png)

